molecular formula C14H15F3O3 B1323490 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid CAS No. 502651-28-7

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid

Cat. No. B1323490
M. Wt: 288.26 g/mol
InChI Key: WLBWMKYXVVNJTJ-UHFFFAOYSA-N
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Description

The compound 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and heptanoic acid derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the first paper describes a series of 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups, which share some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a trifluoromethyl group to confer biological activity and improve physicochemical properties. In the case of the quinoxaline derivatives, a urethane or urea linkage is used to join a substituted phenyl group to the heterocycle . Another paper discusses the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid to form δ-lactones, which could be relevant to the synthesis of lactone or cyclic structures derived from heptanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid often includes a trifluoromethyl group, which is known to influence the biological activity and physicochemical properties of the molecule. The presence of a substituted phenyl group can also affect the molecule's affinity for certain receptors, as seen in the quinoxaline derivatives .

Chemical Reactions Analysis

The chemical reactions involving heptanoic acid derivatives can include cyclization, as demonstrated by the formation of δ-lactones from 3,5,7-trioxo-7-phenylheptanoic acid . This suggests that 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid could potentially undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group in related compounds has been shown to improve physicochemical properties such as solubility in aqueous solutions and stability to light . These properties are crucial for the development of pharmaceutical agents, as they can affect the compound's efficacy and shelf life.

Scientific Research Applications

Crystal Structure Analysis

The study of 7-oxo-7-(3-trifluoromethylphenyl)heptanoic acid contributes significantly to understanding crystal structures. For instance, the crystal structures of related compounds, such as 7-oxo-7(phenylamino)heptanoic acid, have been determined, highlighting intricate hydrogen-bond networks. These structures provide insights into the molecular interactions and stability of similar compounds (Feeder & Jones, 1994).

Hydrogen Bonding Studies

Research on similar keto acid structures, including 7-ethoxycarbonyl-6-oxo-7-(triphenylphosphoranlylidene)heptanoic acid, reveals intricate details about intramolecular and intermolecular hydrogen bonding. This information is vital for understanding the chemical behavior and potential applications of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in various fields, including pharmaceuticals and materials science (Abell, Trent, & Morris, 1991).

Pharmaceutical Intermediates Synthesis

The compound is also relevant in the synthesis of various pharmaceutical intermediates. For example, studies on the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, indicate the potential utility of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in developing novel antibiotics and related medicinal compounds (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

properties

IUPAC Name

7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-6-4-5-10(9-11)12(18)7-2-1-3-8-13(19)20/h4-6,9H,1-3,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWMKYXVVNJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620423
Record name 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid

CAS RN

502651-28-7
Record name 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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